molecular formula C23H29NO2 B10768824 Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B10768824
M. Wt: 351.5 g/mol
InChI Key: XJXJIEUWIDPYBT-UHFFFAOYSA-N
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Description

ML335 Analog is a chemical compound known for its role as a selective activator of two-pore domain potassium channels, specifically TREK-1 and TREK-2. These channels are involved in regulating neuronal excitability and have implications in various physiological processes, including pain perception, mood regulation, and anesthetic responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML335 Analog involves several steps, starting with the preparation of the core structure, which includes a benzamide moiety. The process typically involves:

    Formation of the Benzamide Core: This step involves the reaction of a dichlorobenzylamine with a sulfonyl chloride to form the benzamide structure.

    Functionalization: The benzamide core is then functionalized with various substituents to achieve the desired chemical properties

Industrial Production Methods: Industrial production of ML335 Analog follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ML335 Analog undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

    Substitution: The aromatic rings in ML335 Analog can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzamide core .

Scientific Research Applications

ML335 Analog has a wide range of applications in scientific research:

Mechanism of Action

ML335 Analog exerts its effects by selectively activating TREK-1 and TREK-2 potassium channels. The compound binds to a specific site on the channel, causing a conformational change that opens the channel and allows potassium ions to flow through. This action stabilizes the resting membrane potential and reduces neuronal excitability. The molecular targets include the C-type gate and the K2P modulator pocket of the potassium channels .

Comparison with Similar Compounds

    ML402: Another selective activator of TREK-1 and TREK-2 channels, with a similar mechanism of action but different chemical structure.

    BL-1249: A compound that activates a broader range of potassium channels, including TREK-1, TREK-2, and TRAAK.

Uniqueness of ML335 Analog: ML335 Analog is unique due to its high selectivity for TREK-1 and TREK-2 channels, making it a valuable tool for studying these specific channels without affecting others. This selectivity is attributed to the specific interactions between ML335 Analog and the lysine residue in the N-terminal end of the M4 helix of the channels .

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H29NO2/c1-3-26-22(25)23(17-20-7-5-4-6-8-20)13-15-24(16-14-23)18-21-11-9-19(2)10-12-21/h4-12H,3,13-18H2,1-2H3

InChI Key

XJXJIEUWIDPYBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)CC3=CC=CC=C3

Origin of Product

United States

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